An In-Depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine (CAS: 103491-33-4)
An In-Depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine (CAS: 103491-33-4)
Introduction
O-(2-Methoxyisopropyl)hydroxylamine, with the CAS number 103491-33-4, is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its unique molecular architecture allows for its incorporation into novel chemical entities to modulate their physicochemical and pharmacological properties.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its core attributes, synthesis, applications, and handling.
Physicochemical Properties and Molecular Structure
Understanding the fundamental properties of O-(2-Methoxyisopropyl)hydroxylamine is paramount for its effective application in research and synthesis.
Molecular Identity
-
Systematic Name: O-(2-methoxypropan-2-yl)hydroxylamine[2][3]
-
Common Synonyms: 2-(aminooxy)-2-methoxypropane, (1-Methoxy-1-methylethoxy)amine, N-(1-Methoxy-1-methylethoxy)amine, O-(1-Methoxy-1-methylethyl)hydroxylamine[1][2]
-
Molecular Formula: C4H11NO2[1]
-
Molecular Weight: 105.14 g/mol [5][]
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of O-(2-Methoxyisopropyl)hydroxylamine, which are critical for experimental design and execution.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [4][8] |
| Boiling Point | 73°C at 103 mmHg | [1][4][9] |
| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [1][4] |
| Refractive Index | 1.4150 to 1.4190 | [1][4] |
| pKa (Predicted) | 4.65 ± 0.70 | [1][4][8] |
| Solubility | 96 g/L in water at 25°C | [8] |
| Purity | Typically ≥95.0% (by GC) | [5][] |
Structural Rationale for Reactivity
The reactivity of O-(2-Methoxyisopropyl)hydroxylamine is primarily dictated by the nucleophilic aminooxy group (-ONH2). The oxygen atom, being more electronegative, influences the electron density around the nitrogen, making the lone pair on the nitrogen available for nucleophilic attack. This is a key feature in its role in forming oxime ethers.
Caption: Molecular Structure of O-(2-Methoxyisopropyl)hydroxylamine
Synthesis and Manufacturing
While specific, proprietary synthesis routes are often held as trade secrets by manufacturers, general principles of hydroxylamine synthesis can be instructive. A common approach involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.
Generalized Synthetic Pathway
A plausible, generalized synthesis could involve the following conceptual steps:
-
Protection of Hydroxylamine: To prevent undesired side reactions at the nitrogen atom, hydroxylamine is often protected. A common protecting group is the formation of a ketoxime, for example, by reacting hydroxylamine with a ketone like methyl isobutyl ketone.[10]
-
O-Alkylation: The protected hydroxylamine is then reacted with a suitable alkylating agent.
-
Deprotection: The protecting group is removed, typically under acidic conditions, to yield the final O-substituted hydroxylamine product.[11]
This multi-step process ensures regioselective alkylation on the oxygen atom.
Caption: Generalized Synthetic Workflow
Applications in Medicinal Chemistry and Drug Development
O-(2-Methoxyisopropyl)hydroxylamine is a valuable reagent primarily due to its ability to act as a bioisosteric replacement and a modulator of pharmacokinetic properties.[1][12]
Role as a Bioisostere
In drug design, replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to optimize a lead compound. The N,N,O-trisubstituted hydroxylamine moiety, which can be formed using reagents like O-(2-Methoxyisopropyl)hydroxylamine, is explored as a bioisostere for ether and branched alkyl units.[12] This substitution can lead to:
-
Reduced Lipophilicity: Exchanging hydrocarbon moieties for a hydroxylamine unit often decreases the partition coefficient (logP), which can be beneficial for improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate.[12]
-
Improved Metabolic Stability: The introduction of the hydroxylamine group can block sites of metabolism, leading to a longer half-life in the body.[12]
-
Enhanced Solubility and Bioavailability: Modifying lipophilicity can improve a compound's solubility, a critical factor for oral absorption and overall bioavailability.[1]
Formation of Oxime Ethers
A primary application is the reaction with aldehydes and ketones to form stable oxime ethers. This reaction is crucial for derivatizing carbonyl-containing compounds.
3.2.1. Experimental Protocol: General Oximation Reaction
This protocol outlines a general procedure for the formation of an oxime ether using O-(2-Methoxyisopropyl)hydroxylamine.
Materials:
-
Carbonyl-containing substrate (aldehyde or ketone)
-
O-(2-Methoxyisopropyl)hydroxylamine
-
Anhydrous ethanol or other suitable protic solvent
-
Pyridine or another mild base (optional, to neutralize any HCl if starting from a hydrochloride salt)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if heating is required)
Procedure:
-
Dissolution: Dissolve the carbonyl-containing substrate (1.0 equivalent) in anhydrous ethanol in the reaction vessel.
-
Reagent Addition: Add O-(2-Methoxyisopropyl)hydroxylamine (1.1-1.5 equivalents) to the solution. If using a hydrochloride salt of the hydroxylamine, add an equivalent amount of a mild base like pyridine.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure oxime ether.
Causality: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon. The slightly acidic conditions often favor the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
Caption: Experimental Workflow for Oximation
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of O-(2-Methoxyisopropyl)hydroxylamine and ensuring laboratory safety.
Hazard Identification
According to GHS classifications, O-(2-Methoxyisopropyl)hydroxylamine is considered:
-
Flammable liquid and vapor (Category 3).[8]
-
Causes severe skin burns and eye damage (Category 1B).[8]
-
Causes serious eye damage (Category 1).[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][8]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][13] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Spill Management: In case of a spill, contain the material and absorb it with an inert material. Dispose of it as hazardous waste.
Storage and Stability
-
Storage Temperature: Store in a refrigerator at 2-8°C.[9] Some suppliers recommend storage at 0-10°C.[8]
-
Inert Atmosphere: The compound is noted to be air and heat sensitive.[5][9] It is best stored under an inert atmosphere, such as argon.[9]
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[8]
Conclusion
O-(2-Methoxyisopropyl)hydroxylamine is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its ability to form stable oxime ethers and serve as a bioisosteric replacement for less favorable functional groups makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful and safe application in the laboratory.
References
-
Cas 103491-33-4,O-(2-Methoxyisopropyl)hydroxylamine | lookchem. (n.d.). Retrieved from [Link]
-
O-(2-Methoxyisopropyl)hydroxylamine, 1 gram, Each - CP Lab Safety. (n.d.). Retrieved from [Link]
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - NIH. (2022). Retrieved from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]
-
What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? | ResearchGate. (2016). Retrieved from [Link]
-
CAS NO. 103491-33-4 | O-(2-Methoxyisopropyl)hydroxylamine | Catalog AG-AG003TEU. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023). Retrieved from [Link]
- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents. (n.d.).
- CN103304356A - Hydroxylamine synthesis method - Google Patents. (n.d.).
-
Oxidation of hydroxylamine by nitrous and nitric acids. Model development from first principle SCRF calculations - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Cas 103491-33-4,O-(2-Methoxyisopropyl)hydroxylamine | lookchem [lookchem.com]
- 2. O-(2-Methoxyisopropyl)hydroxylamine | CymitQuimica [cymitquimica.com]
- 3. O-(2-Methoxyisopropyl)hydroxylamine 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. O-(2-Methoxyisopropyl)hydroxylamine | 103491-33-4 [amp.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]
- 11. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 12. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arctomsci.com [arctomsci.com]




